7-Iodo-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
“7-Iodo-5H-pyrrolo[2,3-B]pyrazine” is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, “7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine”, is 1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3
.
Scientific Research Applications
Optoelectronic Material Development
- Optical and Thermal Properties: Research has demonstrated the potential of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine derivatives in optoelectronic applications. Investigations into the optical and thermal properties of these compounds, specifically 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives, show promising results for their use in organic materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Chemical Synthesis and Properties
- Synthesis Methods: Efficient methods for synthesizing various this compound derivatives have been developed. These methods include palladium-catalyzed heteroannulation, which is effective for producing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2005). Additionally, the use of microwave irradiation in synthesis has shown dramatically improved results in some instances.
- Molecular Interactions and Pharmacokinetics: Certain derivatives of this compound, like 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, have been investigated for their potential as protein kinase inhibitors with significant antiproliferative activity. Molecular modeling studies have provided insights into the drug-kinase interactions of these compounds (Dubinina et al., 2006).
Novel Compound Synthesis
- Development of New Derivatives: Research has focused on creating new derivatives of this compound with varied substituents. These efforts include the synthesis of peptidomimetics based on 5H-pyrrolo[3,4-b]pyrazine (Biitseva et al., 2015) and the development of 6-substituted derivatives via palladium-catalyzed heteroannulation (Hopkins & Collar, 2004).
Biological and Pharmacological Studies
- Anti-Inflammatory Properties: Some derivatives of this compound have shown moderate in vitro anti-inflammatory effects. This suggests potential applications in the development of anti-inflammatory agents (Zhou et al., 2013).
Safety and Hazards
For safety, it is recommended to avoid breathing mist, gas, or vapors of “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The pyrrolopyrazine structure, including “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary target of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
This compound interacts with its target, FGFR, by forming an essential hydrogen bond with the FGFR1 hinge using the nitrogen atom in the pyrazine ring . This interaction results in the inhibition of the kinase activity of FGFR .
Biochemical Pathways
The inhibition of FGFR by this compound affects various biochemical pathways. FGFR is involved in many cellular processes, including cell growth, differentiation, and angiogenesis . Therefore, its inhibition can lead to the suppression of these processes, particularly in cancer cells where FGFR is often overexpressed or mutated .
Pharmacokinetics
It’s known that the compound is a solid and can be dissolved in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition of FGFR kinase activity . This leads to the suppression of the cellular processes that FGFR is involved in, such as cell growth, differentiation, and angiogenesis . Therefore, it has potential therapeutic effects in cancers where FGFR is overexpressed or mutated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Furthermore, the presence of other molecules can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
7-Iodo-5H-pyrrolo[2,3-B]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit kinase inhibitory activity, which is crucial in regulating various cellular processes . The compound’s interactions with kinases suggest its potential use in developing treatments for diseases where kinase activity is dysregulated, such as cancer.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit kinase activity, leading to altered cell signaling and potentially reduced cell proliferation in cancer cells . Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function, particularly in pathways regulated by the inhibited enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including potential damage to vital organs or disruption of normal cellular functions . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, potentially influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, which can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic potential.
Properties
IUPAC Name |
7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZUTCSWHPWNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729603 | |
Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889451-26-7 | |
Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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